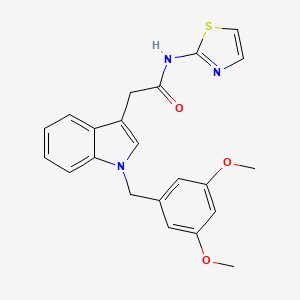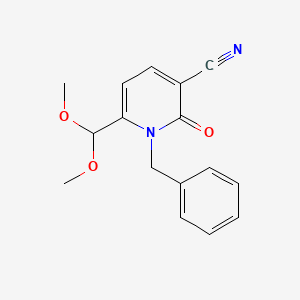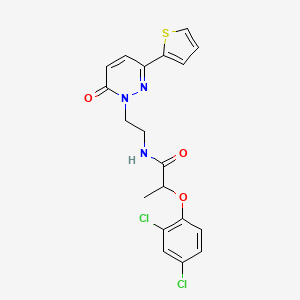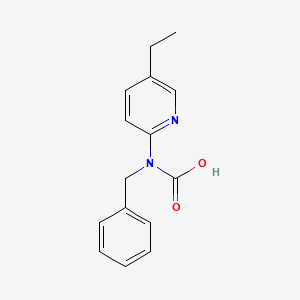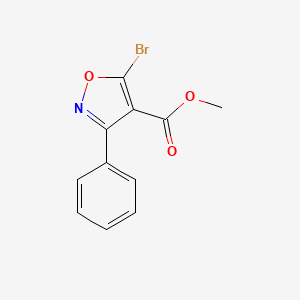
Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate” is a chemical compound with the CAS Number: 2090144-38-8 . It has a molecular weight of 282.09 and its IUPAC name is "methyl 5-bromo-3-phenylisoxazole-4-carboxylate" . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is "1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3" . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
The chemical reactions involving oxazoles are diverse and complex. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stored at room temperature .Mechanism of Action
The exact mechanism of action of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate is its versatility in scientific research. It can be used in a wide range of experiments and has potential applications in various fields of study. However, the synthesis process is complex and can be time-consuming. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate. One potential area of research is the development of new therapeutic applications. Another area of interest is the study of the compound's mechanism of action and its interaction with various enzymes and proteins in the body. Additionally, there is potential for the synthesis of new derivatives of the compound with improved properties and efficacy.
In conclusion, this compound is a versatile and important compound in scientific research. Its unique properties and potential therapeutic benefits make it an attractive candidate for further study and development. With continued research, it has the potential to make a significant impact in various fields of study.
Synthesis Methods
The synthesis of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate is a complex process that involves several steps. The most common method involves the reaction of 5-bromo-2-nitrobenzaldehyde with phenylacetic acid in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with methyl alcohol and sodium hydroxide to obtain this compound.
Scientific Research Applications
Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate has been extensively studied for its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDSGXNIRLOSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2947575.png)
![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)


![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)

![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
